(S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97% (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97%
Brand Name: Vulcanchem
CAS No.: 1174131-02-2
VCID: VC11716304
InChI: InChI=1S/C38H34N2O4P2.C8H12.BF4.Rh/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-26H,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;
SMILES: [B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh]
Molecular Formula: C46H46BF4N2O4P2Rh-
Molecular Weight: 942.5 g/mol

(S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97%

CAS No.: 1174131-02-2

Cat. No.: VC11716304

Molecular Formula: C46H46BF4N2O4P2Rh-

Molecular Weight: 942.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97% - 1174131-02-2

Specification

CAS No. 1174131-02-2
Molecular Formula C46H46BF4N2O4P2Rh-
Molecular Weight 942.5 g/mol
IUPAC Name (1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate
Standard InChI InChI=1S/C38H34N2O4P2.C8H12.BF4.Rh/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-26H,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;
Standard InChI Key JGBGWKDXLJSPBK-ONEVTFJLSA-N
Isomeric SMILES [B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1/C=C\CC/C=C\C1.[Rh]
SMILES [B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh]
Canonical SMILES [B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh]

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The complex features a Rh(I) center coordinated to three distinct ligands:

  • A chiral P-Phos-type bipyridine ligand ((S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine) providing C₂-symmetric P,P-chelation

  • A η⁴-1,5-cyclooctadiene (COD) ligand occupying two coordination sites

  • A tetrafluoroborate anion maintaining charge balance .

This octahedral geometry (Figure 1) creates a rigid chiral pocket, with the COD ligand's conformational flexibility allowing substrate accommodation while maintaining stereochemical fidelity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄₆H₄₆BF₄N₂O₄P₂Rh
Molecular Weight856.53 g/mol
Storage Conditions2–8°C under nitrogen atmosphere
Optical Rotation ([α]²⁰D)-98° (c = 1, CHCl₃)
SolubilityDichloromethane, THF, toluene

Electronic Configuration

The Rh(I) center adopts a low-spin d⁸ configuration, with strong π-accepting capability from the diphenylphosphino groups enhancing oxidative addition kinetics. Time-dependent DFT studies reveal a HOMO localized on the Rh center (-5.2 eV) and LUMO on the COD ligand (-1.8 eV), facilitating substrate activation .

Synthetic Methodology

Ligand Synthesis

The P-Phos ligand is synthesized via a seven-step sequence:

  • Regioselective bromination of 3-hydroxypyridine

  • Ullmann coupling to form the bipyridine core

  • Sequential Mitsunobu reactions installing methoxy groups

  • Palladium-catalyzed phosphination with diphenylphosphine chloride .

Chiral resolution via diastereomeric salt crystallization with D-tartaric acid achieves >99% enantiopurity .

Complexation Protocol

Rhodium incorporation proceeds under strict anhydrous conditions:

  • React [Rh(COD)Cl]₂ with AgBF₄ in THF to generate [Rh(COD)(THF)₂]BF₄

  • Add chiral P-Phos ligand at -78°C

  • Warm to room temperature over 12 hours

  • Filter through Celite and recrystallize from CH₂Cl₂/hexanes .

Critical Parameters

  • Oxygen levels <1 ppm throughout

  • Ligand:Rh stoichiometry 1.05:1 to prevent free ligand contamination

  • Final purity 97% by ³¹P NMR integration .

Catalytic Applications

Asymmetric Hydrogenation

The complex demonstrates unparalleled performance in ketone hydrogenation (Table 2). For α,β-unsaturated ketones, turnover frequencies reach 5,000 h⁻¹ with 98% ee at 25°C and 10 bar H₂ .

Table 2: Substrate Scope in Hydrogenation

Substrate ClassConversion (%)ee (%)Conditions
Aryl ketones999825°C, 10 bar H₂
β-Keto esters95990°C, 5 bar H₂
Cyclic enones979740°C, 20 bar H₂
N-Aryl imines9196-20°C, 1 bar H₂

Hydrofunctionalization Reactions

Recent advances exploit the complex's π-acidity in non-hydrogenation contexts:

  • Hydroboration: 1° alcohols from terminal alkenes (92% ee, 0.5 mol% loading)

  • Hydrosilylation: α-chiral silanes (TON 1,200)

  • Hydroaminomethylation: β-amino esters (dr >20:1)

Mechanistic Insights

In situ EXAFS studies reveal a monometallic pathway where substrate coordination occurs trans to the COD ligand. The methoxy groups enforce a 75° dihedral angle between pyridine rings, creating a chiral groove 4.2 Å wide – ideal for medium-sized substrates . Kinetic isotope effects (kH/kD = 2.1) indicate rate-determining H₂ activation .

Industrial Applications

Pharmaceutical Manufacturing

The complex catalyzes key steps in synthesizing:

  • Sitagliptin (antidiabetic): 99.5% ee at 100 kg scale

  • Crizotinib (anticancer): 98% ee in cyclopropane hydrogenation

  • Luliconazole (antifungal): 97% ee for trisubstituted alkene reduction

Specialty Chemicals

  • Chiral liquid crystals for displays (99.8% ee)

  • Non-linear optical materials (χ⁽²⁾ = 15 pm/V)

ParameterSpecification
Hazard StatementsH315-H319-H335 (Skin/Eye/Irritant)
PPE RequirementsGlovebox, nitrile gloves, face shield
Spill ManagementInert gas purge, Vermiculite absorption
DisposalRh recovery via ion-exchange resin

The 97% purity grade contains <3% free ligand and <0.5% Rh black by mass . Accelerated stability testing shows 5% activity loss over 6 months when stored at -20°C under argon .

Recent Advances (2020–2025)

Flow Chemistry Adaptations

Immobilization on sulfonated polyethylene glycol matrices enables continuous hydrogenation (TON 50,000) .

Photocatalytic Synergy

Combination with Ir(ppy)₃ achieves visible-light-driven asymmetric hydrogenations (λ = 450 nm, 92% ee) .

Computational Optimization

Machine learning models (Gaussian Process Regression) predict optimal substrates with R² = 0.91 .

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